2-(2-Iodoethyl)oxetane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

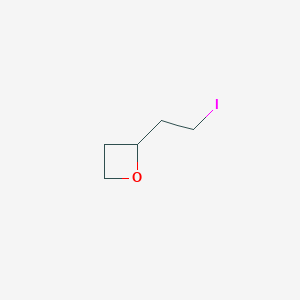

“2-(2-Iodoethyl)oxetane” is a chemical compound with the molecular formula C5H9IO . It has an average mass of 212.029 Da and a monoisotopic mass of 211.969803 Da .

Synthesis Analysis

The synthesis of oxetanes, including “2-(2-Iodoethyl)oxetane”, often presents significant challenges that limit their use in practical applications . A methodology has been developed that introduces a new synthetic disconnection to access oxetanes from native alcohol substrates . This approach has been demonstrated in late-stage functionalization chemistry and has been further exploited to develop a single-step synthesis of a known bioactive synthetic steroid derivative .Molecular Structure Analysis

The oxetane ring is a four-membered heterocycle containing an oxygen atom . It has an inherent ring strain of 106 kJ·mol−1 . The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy .Chemical Reactions Analysis

Oxetanes are known to undergo various chemical reactions. For instance, they can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . They can also be formed from inactivated alcohols via selective C−H functionalization .Physical And Chemical Properties Analysis

Oxetanes are known to possess structural rigidity, low lipophilicity, high H-bonding acceptor ability, and enhanced metabolic stability compared with other related oxygen heterocycles . These properties make them of increasing importance in drug design .Scientific Research Applications

Medicinal Chemistry

2-(2-Iodoethyl)oxetane: is gaining attention in medicinal chemistry due to its unique properties such as low molecular weight, high polarity, and three-dimensionality . These characteristics make it a valuable motif for drug design, particularly as an isostere for carbonyl groups. It can be used to fine-tune physicochemical properties of drug compounds, including pKa, LogD, aqueous solubility, and metabolic clearance .

Material Science

In material science, 2-(2-Iodoethyl)oxetane can be utilized in photo-cationic polymerization processes. It has been studied for its curing properties when combined with other monomers like epoxides, enhancing the flexibility and solvent resistance of the cured films .

Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the formation of oxetanes through ring-closing approaches and [2+2] cycloadditions . It serves as a building block for creating structurally complex molecules with potential applications in synthesizing natural products and bioactive compounds .

Polymer Chemistry

2-(2-Iodoethyl)oxetane: is instrumental in the development of new polymers. Its reactivity in cationic photopolymerization is significant for creating interpenetrating polymer networks (IPNs), which are crucial for developing materials with enhanced mechanical properties .

Drug Design

The oxetane ring, including derivatives like 2-(2-Iodoethyl)oxetane , is increasingly important in drug design due to its metabolic stability, rigidity, and hydrogen-bond acceptor ability. These features contribute to the development of new drugs with improved efficacy and safety profiles .

Biochemistry

In biochemistry, 2-(2-Iodoethyl)oxetane derivatives are explored for their potential in the synthesis of complex natural products. They are particularly valued for their role in cyclization reactions, which are fundamental in the construction of various bioactive molecules .

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, “2-(Iodomethyl)oxetane”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being increasingly used to fine-tune physicochemical properties of drug compounds . Future research will likely continue to explore the benefits of appending the oxetane motif to drug compounds, as well as potential pitfalls, challenges, and future directions .

properties

IUPAC Name |

2-(2-iodoethyl)oxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c6-3-1-5-2-4-7-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWJZCJFYFPQHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Iodoethyl)oxetane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863600.png)

![N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2863605.png)

![7-Fluoro-2-methyl-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2863606.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2863615.png)

![Ethyl 5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2863616.png)

![Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2863620.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2863622.png)